molecular formula C7H3F2N3O2 B8775882 1H-Pyrrolo[2,3-b]pyridine, 4,5-difluoro-3-nitro-

1H-Pyrrolo[2,3-b]pyridine, 4,5-difluoro-3-nitro-

Cat. No.: B8775882
M. Wt: 199.11 g/mol
InChI Key: SPGCMKRVEAQIME-UHFFFAOYSA-N
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Description

4,5-Difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of fluorine and nitro groups in its structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4,5-difluoro-3-nitro- typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted pyridine, the introduction of fluorine atoms can be achieved through halogen exchange reactions, followed by nitration to introduce the nitro group. The final cyclization step forms the pyrrolo[2,3-b]pyridine core.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

4,5-Difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.

    Medicine: Explored for its therapeutic potential due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4,5-difluoro-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. For example, it has been studied as a fibroblast growth factor receptor (FGFR) inhibitor, where it binds to the active site of the receptor, inhibiting its activity and thereby affecting cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

    4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, which affects its reactivity and biological activity.

    3-Nitro-1H-pyrrolo[2,3-b]pyridine:

Uniqueness

4,5-Difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both fluorine and nitro groups, which confer distinct reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H3F2N3O2

Molecular Weight

199.11 g/mol

IUPAC Name

4,5-difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H3F2N3O2/c8-3-1-10-7-5(6(3)9)4(2-11-7)12(13)14/h1-2H,(H,10,11)

InChI Key

SPGCMKRVEAQIME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine (0.63 g, 4.09 mmol) was added slowly to fuming nitric acid (8.18 mL, 164 mmol) at 0° C. and stirred slowly for 5 minutes. Ice (20 g) was added followed by water (40 mL). The solid formed was collected by filtration to give 4,5-difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (0.65 g, 80% yield) as a solid.
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
8.18 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ice
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

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